![molecular formula C17H14F6 B6300839 Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane CAS No. 101855-90-7](/img/structure/B6300839.png)
Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane (MTFDPM) is an organic compound used in a variety of scientific research applications. It is a type of organofluorine compound with a unique set of properties that make it useful for a wide range of research purposes.
Mechanism of Action
Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane is a Lewis acid that is used as a catalyst in a variety of chemical reactions. It acts as a Lewis base, donating a pair of electrons to form a new bond. It is also a nucleophile, which means it can react with electrophiles to form a new bond. This makes it useful in organic synthesis, as it can be used to form new compounds.
Biochemical and Physiological Effects
Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of enzymes, such as cytochrome P450 enzymes, and it can also act as an antioxidant. Studies have also shown that it can act as an anti-inflammatory agent, and it can also act as an immunomodulator.
Advantages and Limitations for Lab Experiments
Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is also easy to synthesize and purify. It is also a stable compound, which makes it suitable for use in long-term experiments. However, it is important to note that Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane is toxic and should be handled with caution.
Future Directions
Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane has potential future applications in a variety of fields. It could be used in the synthesis of new pharmaceuticals, as it has been shown to act as an inhibitor of cytochrome P450 enzymes. It could also be used as a reagent in organic synthesis, as it is a stable compound and can act as a Lewis acid and a nucleophile. It could also be used in the synthesis of other organofluorine compounds, such as perfluorinated alkanes. Finally, it could be used in the development of new materials, as it has been shown to act as an antioxidant and an immunomodulator.
Synthesis Methods
Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane is synthesized through a reaction between 4-methyl-3-trifluoromethylbenzaldehyde and diphenylmethane. This reaction is catalyzed by a Lewis acid, such as boron trifluoride, and is carried out in a polar aprotic solvent, such as dimethylformamide. The reaction yields a white crystalline product that is purified by recrystallization.
Scientific Research Applications
Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as anticonvulsants and antidiabetics, and it is also used as a ligand in coordination chemistry. It is also used in the synthesis of other organofluorine compounds, such as perfluorinated alkanes, and it is used as a reagent in organic synthesis.
properties
IUPAC Name |
1-methyl-4-[[4-methyl-3-(trifluoromethyl)phenyl]methyl]-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6/c1-10-3-5-12(8-14(10)16(18,19)20)7-13-6-4-11(2)15(9-13)17(21,22)23/h3-6,8-9H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUQTNKPVGMJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CC(=C(C=C2)C)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B6300761.png)
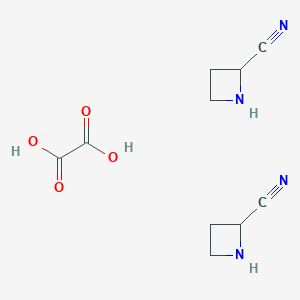
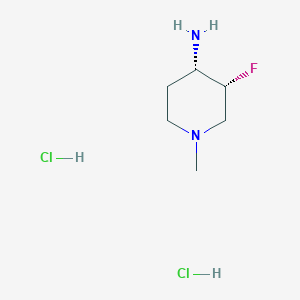
![Methyl 2-[3-(2-hydroxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B6300786.png)
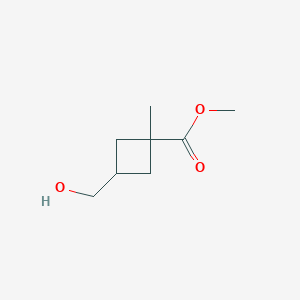
![tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate](/img/structure/B6300798.png)
![2-(t-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B6300807.png)
![7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6300814.png)
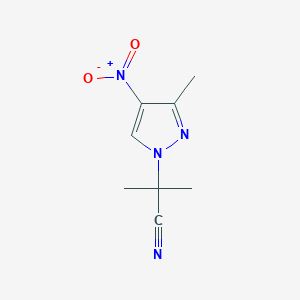


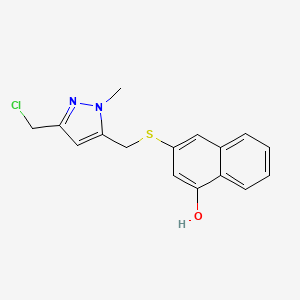
![3-[[5-(Hydroxymethyl)-2-methyl-pyrazol-3-yl]methylsulfanyl]naphthalen-1-ol](/img/structure/B6300836.png)
![5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B6300847.png)